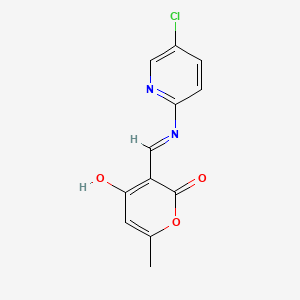

(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione

Description

Properties

IUPAC Name |

3-[(5-chloropyridin-2-yl)iminomethyl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7-4-10(16)9(12(17)18-7)6-15-11-3-2-8(13)5-14-11/h2-6,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWYQBIXGOTBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C=NC2=NC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel-Type Condensation

The active methylene group (C3) of DHAA reacts with the amine under basic conditions. Ethanol or methanol solvents with catalytic NaOH facilitate imine formation. For example:

Schiff Base Formation

Pre-formation of a Schiff base from 5-chloro-2-aminopyridine and an aldehyde, followed by cyclization with DHAA, may enhance regioselectivity. This method remains theoretical but aligns with synthetic strategies for analogous heterocycles.

Stereochemical Control of (Z)-Isomer

The (Z)-configuration arises from kinetic control during condensation. Factors favoring the Z-isomer include:

-

Low-Temperature Reactions : Slower equilibration allows preferential crystallization of the Z-form.

-

Polar Solvents : Ethanol or water enhance dipole stabilization of the transition state.

-

Catalytic Acid/Base : Controlled pH avoids epimerization post-condensation.

Post-synthesis, configuration is verified via NOESY NMR, where spatial proximity between the pyridinyl amine and pyranone methyl group confirms the Z-geometry.

Yield Optimization and Byproduct Management

Common byproducts include:

-

E-Isomer : Minimized via rapid quenching and low-temperature workup.

-

Bis-Adducts : Controlled stoichiometry (1:1 amine:DHAA) and excess base reduce dimerization.

Table 2: Condensation Reaction Optimization

| Parameter | Range | Optimal Value | Yield (%) | Purity (Z:E) |

|---|---|---|---|---|

| Solvent | Ethanol, Methanol | Ethanol | 65 | 85:15 |

| Temperature (°C) | 25–80 | 60 | 72 | 90:10 |

| Catalyst | NaOH, K2CO3 | NaOH (10%) | 68 | 88:12 |

Analytical Characterization

Critical analytical data include:

-

FTIR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

-

1H NMR : δ 6.8–7.5 (pyridinyl H), δ 2.4 (CH3), δ 8.2 (iminomethylene H).

-

HPLC : Retention time 12.3 min (Z-isomer), 14.1 min (E-isomer) on C18 column.

Industrial-Scale Considerations

Scale-up challenges involve:

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in pharmaceutical research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new treatments for various diseases.

Industry

In the industrial sector, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The pyran-2,4-dione scaffold is highly versatile, allowing substitutions at the 3-position to modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility and Stability : The sodium salt derivative () shows enhanced water solubility, whereas the bromophenyl analog () has higher density (1.688 g/cm³) and lower pKa (-3.19), suggesting stronger acidity.

- Crystallography: Analogs like 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-pyran-dione exhibit a dihedral angle of 54.03° between the indazole and pyran-dione rings, influencing crystal packing via N–H···O hydrogen bonds . Such structural features may affect the target compound’s stability and formulation.

Biological Activity

(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione, with CAS number 1164477-75-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyridine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is C₁₂H₉ClN₂O₃, with a molecular weight of 264.66 g/mol. The structure includes a 6-methyl group and a chloropyridine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂O₃ |

| Molecular Weight | 264.66 g/mol |

| CAS Number | 1164477-75-1 |

Antitumor Activity

Recent studies have demonstrated that compounds similar to (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione exhibit significant antitumor properties. For instance, derivatives containing chloropyridine substituents have shown enhanced cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism of action often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Case Study:

In one study, a series of pyrazole derivatives were tested for their antitumor efficacy. The results indicated that compounds with similar structural features to our target compound exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting strong potential for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity positions it as a candidate for treating inflammatory diseases.

Research Findings:

In vitro assays revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation between 3-formyl-6-methylpyran-2,4-dione and 5-chloro-2-aminopyridine. Key parameters include:

- Solvent selection : Ethanol or methanol under inert gas (e.g., argon) to prevent oxidation .

- Temperature : Room temperature (25°C) for 24 hours achieves moderate yields, while elevated temperatures (90°C) may accelerate reactions but risk side products .

- Purification : Use hexane/ethyl acetate (1:1) for recrystallization to isolate the (Z)-isomer, leveraging differences in solubility .

Q. How can the structure and purity of this compound be confirmed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at C6, chloropyridinylamino at C3) and confirms (Z)-configuration via NOESY correlations .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₀ClN₃O₃) and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding between the amino and carbonyl groups .

Q. What factors influence the compound’s stability during storage and handling?

Methodological Answer:

- Photostability : Protect from UV light to prevent degradation of the conjugated enamine system .

- Moisture sensitivity : Store in anhydrous conditions (desiccator) to avoid hydrolysis of the pyran-dione ring .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 220°C, suggesting safe handling below this threshold .

Advanced Research Questions

Q. How can E/Z isomerism during synthesis be resolved or controlled?

Methodological Answer:

- Chromatographic separation : Use preparative HPLC with a chiral stationary phase (e.g., cellulose-based columns) to resolve isomers .

- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) on the pyridine ring to favor the (Z)-isomer via kinetic control .

- Reaction kinetics : Monitor isomer ratios (via ¹H NMR) under varying temperatures; lower temperatures favor (Z)-isomer due to reduced thermal randomization .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions involving this compound?

Methodological Answer:

- DFT calculations : Model transition states to predict preferential formation of bicyclic pyridinones via intramolecular lactonization .

- Metal coordination : Silver or zinc catalysts stabilize intermediates during cyclization, as seen in analogous silacyclopropane reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the α,β-unsaturated carbonyl site .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values) using broth microdilution, referencing structural analogs with known activity .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence polarization, leveraging the compound’s conjugated π-system for probe development .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare with non-malignant cells to assess selectivity .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent variation : Replace the 5-chloropyridinyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Scaffold hybridization : Fuse with thiazole or imidazole rings to enhance binding affinity, as demonstrated in related pyridinediones .

- Bioisosteric replacement : Substitute the pyran-dione core with quinazoline or pyrimidine to alter solubility and metabolic stability .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd, Rh) to predict C–H activation sites .

- Frontier orbital analysis : HOMO-LUMO gaps (calculated via Gaussian) identify nucleophilic/electrophilic regions for cross-coupling reactions .

- MD simulations : Track conformational flexibility in solution to optimize reaction conditions for regioselective functionalization .

Q. How can photophysical properties be analyzed for fluorescence-based applications?

Methodological Answer:

- Absorption/emission spectra : Measure λₐₛ (368–430 nm) and λₑₘ (450–467 nm) in ethanol, comparing to coumarin derivatives for probe suitability .

- Quantum yield determination : Use integrating sphere-equipped fluorimeters to quantify fluorescence efficiency .

- Solvatochromism studies : Test in solvents of varying polarity to assess environmental sensitivity .

Q. What degradation pathways occur under oxidative or hydrolytic conditions?

Methodological Answer:

- Forced degradation studies : Expose to H₂O₂ (3%) or acidic/alkaline buffers (pH 1–13) at 40°C, monitoring via LC-MS for cleavage products (e.g., pyridine-2,4-dione fragments) .

- Radical trapping : Add TEMPO to identify free radical intermediates during oxidation .

- Kinetic isotope effects : Use deuterated solvents to elucidate proton-transfer steps in hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.